molecular formula C23H32N2O B239596 alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide CAS No. 1944-72-5

alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide

Cat. No. B239596
CAS RN: 1944-72-5
M. Wt: 352.5 g/mol
InChI Key: FMWORCQTZIKXOG-UHFFFAOYSA-N
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Description

Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as Bupivacaine, is a local anesthetic medication that is widely used in medical procedures. It belongs to the class of amide-type local anesthetics and is structurally similar to lidocaine. Bupivacaine is used to block nerve impulses in a specific area of the body, which results in temporary loss of sensation or pain.

Mechanism of Action

Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide works by blocking the voltage-gated sodium channels in the nerve fibers, which inhibits the generation and propagation of action potentials. This results in temporary loss of sensation or pain in the specific area of the body where alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide is administered. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has a longer duration of action compared to other local anesthetics such as lidocaine, which makes it a preferred choice for longer medical procedures.
Biochemical and Physiological Effects:
alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can cause various biochemical and physiological effects such as hypotension, bradycardia, and respiratory depression if administered in high doses. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also cause cardiac toxicity, which is characterized by arrhythmias and cardiac arrest. However, these side effects are rare and can be avoided by proper dosing and administration of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide.

Advantages and Limitations for Lab Experiments

Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has several advantages for lab experiments such as its ability to block voltage-gated sodium channels, which can be used to study the physiology of neurons. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also be used to induce nerve block in animal models, which can be used to study the effects of nerve block on various physiological parameters. However, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has limitations such as its potential toxicity, which can affect the results of lab experiments if not properly administered.

Future Directions

There are several future directions for the study of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide such as the development of new formulations that can improve its efficacy and safety profile. Additionally, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be investigated for its potential use in the treatment of chronic pain, neuropathic pain, and cancer pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also be studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide is a local anesthetic medication that is widely used in medical procedures. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide works by blocking the voltage-gated sodium channels in the nerve fibers, which results in temporary loss of sensation or pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has several advantages for lab experiments such as its ability to block voltage-gated sodium channels, which can be used to study the physiology of neurons. However, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has limitations such as its potential toxicity, which can affect the results of lab experiments if not properly administered. There are several future directions for the study of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide such as the development of new formulations and its potential use in the treatment of chronic pain and neurological disorders.

Synthesis Methods

Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be synthesized by reacting 1-naphthylacetic acid with sec-butylamine and 2-piperidineethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide, which can be purified by recrystallization. The purity of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been extensively studied for its use as a local anesthetic in various medical procedures such as dental, obstetric, and surgical procedures. Additionally, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been investigated for its potential use in the treatment of chronic pain, neuropathic pain, and cancer pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been studied for its ability to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

properties

CAS RN

1944-72-5

Product Name

alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanamide

InChI

InChI=1S/C23H32N2O/c1-18(2)17-23(22(24)26,13-16-25-14-6-3-7-15-25)21-12-8-10-19-9-4-5-11-20(19)21/h4-5,8-12,18H,3,6-7,13-17H2,1-2H3,(H2,24,26)

InChI Key

FMWORCQTZIKXOG-UHFFFAOYSA-N

SMILES

CC(C)CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

Canonical SMILES

CC(C)CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N

synonyms

α-sec-Butyl-α-(1-naphtyl)-1-piperidinebutyramide

Origin of Product

United States

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